molecular formula C19H28O4S B14018954 (2-Oxocyclododecyl) 4-methylbenzenesulfonate CAS No. 3667-84-3

(2-Oxocyclododecyl) 4-methylbenzenesulfonate

Cat. No.: B14018954
CAS No.: 3667-84-3
M. Wt: 352.5 g/mol
InChI Key: WKROSNASDKHTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Oxocyclododecyl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H28O4S It is known for its unique structure, which combines a cyclododecyl ring with a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxocyclododecyl) 4-methylbenzenesulfonate typically involves the reaction of cyclododecanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Cyclododecanone+4-Methylbenzenesulfonyl chloride(2-Oxocyclododecyl) 4-methylbenzenesulfonate\text{Cyclododecanone} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} Cyclododecanone+4-Methylbenzenesulfonyl chloride→(2-Oxocyclododecyl) 4-methylbenzenesulfonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Oxocyclododecyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

(2-Oxocyclododecyl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s reactivity makes it useful in biochemical assays and studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Oxocyclododecyl) 4-methylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, while the cyclododecyl ring provides hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxyethyl 4-methylbenzenesulfonate
  • 4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate

Uniqueness

(2-Oxocyclododecyl) 4-methylbenzenesulfonate is unique due to its combination of a large cyclododecyl ring and a sulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

3667-84-3

Molecular Formula

C19H28O4S

Molecular Weight

352.5 g/mol

IUPAC Name

(2-oxocyclododecyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C19H28O4S/c1-16-12-14-17(15-13-16)24(21,22)23-19-11-9-7-5-3-2-4-6-8-10-18(19)20/h12-15,19H,2-11H2,1H3

InChI Key

WKROSNASDKHTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCCCCCCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.